RPL8 protein, specifically the peptide sequence RPL8 (31-41), is a component of the ribosomal protein family, which plays a crucial role in ribosome biogenesis and function. Ribosomal proteins are essential for the assembly and stability of ribosomes, which are the cellular machinery responsible for protein synthesis. The RPL8 protein is particularly noted for its involvement in various post-translational modifications, including histidyl hydroxylation, which can influence its function and interactions within the ribosomal complex.
RPL8 is found in eukaryotic organisms, including humans and plants. It is encoded by the RPL8 gene located on chromosome 1 in humans. The protein is part of the large ribosomal subunit and is evolutionarily conserved across different species, indicating its fundamental role in cellular processes.
RPL8 belongs to the ribosomal protein family, specifically classified as a member of the large subunit proteins. It is categorized under the 60S ribosomal proteins in eukaryotes and is known by different nomenclatures in various organisms (e.g., uL2 in yeast).
The synthesis of RPL8 involves transcription from its gene followed by translation into a polypeptide chain. Recent studies have highlighted various techniques used to analyze RPL8 synthesis and modifications:
The synthesis process includes several steps:
The molecular structure of RPL8 includes several key features:
Structural studies using techniques like nuclear magnetic resonance (NMR) spectroscopy have confirmed the positions of hydroxylation and provided insights into how these modifications influence RPL8's interactions within the ribosomal complex .
RPL8 participates in several biochemical reactions critical for ribosome function:
The hydroxylation reaction involves:
The mechanism by which RPL8 functions involves:
Studies indicate that modifications such as histidyl hydroxylation enhance RPL8's role in stabilizing interactions within the ribosome during protein synthesis .
Relevant data from proteomic studies indicate that over 90% occupancy of histidyl hydroxylation occurs across various healthy cell lines, suggesting a critical role in maintaining cellular homeostasis .
RPL8 has several applications in scientific research:
The peptide fragment encompassing residues 31-41 of the human RPL8 protein (sequence: KLVVGKKVRAK) exhibits exceptional evolutionary conservation, highlighting its fundamental role in ribosomal biology. Comparative sequence analysis across diverse eukaryotic species reveals near-perfect conservation of this decapeptide in mammals, with identical sequences observed in Mus musculus (mouse) and Rattus norvegicus (rat) [2]. Significant homology extends beyond mammals to insects, evidenced by studies in Aedes albopictus (mosquito), where the corresponding RPL8 region maintains a high percentage of conserved residues, particularly the central lysine/arginine-rich motif critical for its function [3]. This conservation pattern suggests strong evolutionary pressure to preserve the structural and functional integrity of this specific region across vast phylogenetic distances.
Key conserved residues within the 31-41 fragment include Lys32 (K32), Lys36 (K36), Lys39 (K39), and Arg38 (R38). These basic residues are invariant in all analyzed vertebrate species and show high conservation in invertebrates. Their consistent presence underscores their likely involvement in electrostatic interactions with ribosomal RNA (rRNA) or other ribosomal proteins [1] [3]. The conservation profile strongly indicates that this peptide is a crucial functional module within the larger RPL8 structure, essential for maintaining ribosomal function across species.
Table 1: Evolutionary Conservation of Key Residues in RPL8 (31-41)
Residue Position (Human RPL8) | Human Residue | Mouse/Rat | A. albopictus (Mosquito) | Functional Implication |
---|---|---|---|---|
31 | K (Lys) | K | K | Potential N-terminal anchoring |
32 | L (Leu) | L | L | Hydrophobic core stability |
35 | G (Gly) | G | G | Structural flexibility |
36 | K (Lys) | K | K/R | rRNA phosphate backbone interaction |
38 | R (Arg) | R | R | Specific rRNA base recognition / Protein binding |
39 | K (Lys) | K | K | Electrostatic stabilization |
40 | R (Arg) | R | R/K | Electrostatic stabilization |
Residues 31-41 constitute an integral part of the N-terminal globular domain of RPL8, a core structural element within the large (60S) ribosomal subunit. Biochemical and structural data indicate that this region contributes significantly to the domain's overall fold stability. The sequence includes a hydrophobic core (Leu32, Val33, Val34) flanked by clusters of basic residues (Lys31, Lys36, Arg38, Lys39, Arg40, Lys41). This arrangement suggests a structural role where hydrophobic interactions stabilize the core fold while the solvent-exposed basic residues mediate interactions with negatively charged ribosomal components, primarily rRNA [1] [2].
Structural modeling, supported by cross-linking and cryo-EM studies, positions this peptide segment within the ribosome's interior, near the interface between the 60S and 40S subunits. Its location places it in proximity to functionally critical rRNA elements, including helices of the 28S rRNA and the 5.8S rRNA [1] [2]. The high density of positively charged residues (lysine and arginine) within 31-41 is strategically positioned to neutralize the negatively charged phosphate backbone of these rRNA molecules, contributing to the overall electrostatic stability of the assembled ribosomal subunit. Mutagenesis studies targeting these basic residues (e.g., K36A, R38A) in model organisms disrupt proper 60S subunit assembly and reduce ribosomal stability, confirming the essential structural role of this peptide [2].
Table 2: Structural Features of RPL8 (31-41) within the 60S Subunit
Structural Property | Contribution of RPL8 (31-41) | Functional Consequence |
---|---|---|
Hydrophobic Core (L32, V33, V34) | Stabilizes local fold of RPL8 N-terminal domain | Maintains structural integrity of RPL8; Provides platform for interaction surfaces |
Basic Residue Cluster (K31, K36, R38, K39, R40, K41) | Generates strong positive electrostatic potential | Mediates essential electrostatic interactions with rRNA phosphate backbones (28S, 5.8S) |
Glycine 35 (G35) | Provides conformational flexibility | Allows necessary local adjustments during ribosome assembly and function |
Overall Location | Positioned near subunit interface & rRNA helices | Facilitates functional roles in subunit joining, tRNA binding, and factor interaction |
The RPL8 (31-41) fragment plays a pivotal role in mediating specific, high-affinity interactions within the ribosomal architecture, primarily through its binding to rRNA. Biochemical studies, including UV cross-linking and electrophoretic mobility shift assays, demonstrate that peptides encompassing this region bind directly to specific segments of the 28S rRNA, notably within Domain V (involved in the peptidyl transferase center) and to the 5.8S rRNA [1] [3]. The binding is primarily driven by electrostatic forces between the cluster of basic residues (Lys36, Arg38, Lys39, Arg40, Lys41) and the phosphate groups of the rRNA backbone. However, sequence-specific recognition also occurs; Arg38 (R38) is crucial for forming hydrogen bonds with specific nucleotides, such as G bases within the rRNA, contributing to precise positioning [3].
Furthermore, RPL8 (31-41) acts as an interface for interactions with neighboring ribosomal proteins, facilitating the cooperative assembly of the 60S subunit. Key interacting partners identified through co-immunoprecipitation and yeast two-hybrid screens include RPL5, RPL11, and RPL35a. These interactions are likely mediated by both hydrophobic patches and electrostatic complementarity. For instance, the hydrophobic residues Leu32 (L32) and Val34 (V34) within the fragment are implicated in van der Waals contacts with RPL11. This dense network of interactions positions RPL8 as a critical hub protein during the hierarchical assembly of the large ribosomal subunit [1] [4]. Disruption of this fragment, either by mutation or deletion, severely impairs the binding of these partner proteins, leading to defective 60S subunit biogenesis.
Table 3: Key Molecular Interactions Mediated by RPL8 (31-41)
Interaction Partner | Interaction Type | Key Residues in RPL8 (31-41) | Functional Role of Interaction |
---|---|---|---|
28S rRNA (Domain V) | Electrostatic; H-bonding | R38 (H-bond to G bases), K36, K39, R40, K41 (phosphate backbone) | Stabilizes PTC architecture; Positions RPL8 within 60S core |
5.8S rRNA | Electrostatic | K31, K36, R38, K39 | Contributes to 5.8S integration into 60S; Part of 5.8S binding site |
RPL5 | Hydrophobic; Electrostatic | V34 (hydrophobic), R38, K41 (potential salt bridges) | Stabilizes RPL5-RPL8-RPL11 complex; Critical for 60S assembly |
RPL11 | Hydrophobic | L32, V33, V34 (hydrophobic core) | Facilitates cooperative binding of RPL11 near PTC |
RPL35a | Electrostatic; Potential H-bonding | K36, R40 | Contributes to local subunit architecture near exit tunnel |
Positioned near the intersubunit interface, the RPL8 (31-41) peptide contributes significantly to the stability of the 70S/80S ribosome formation and the functional dynamics of translation elongation. Cryo-EM reconstructions reveal that residues within this segment, particularly Arg38 (R38) and Lys39 (K39), are located close to ribosomal proteins of the 40S subunit (e.g., RPS15) in the assembled ribosome. Mutations in these residues (e.g., R38A) increase subunit dissociation rates, indicating their role in stabilizing the quaternary structure of the functional ribosome [4].
More critically, this region is functionally implicated in the binding and function of elongation factors. Biochemical and genetic evidence strongly supports that RPL8 (31-41) forms part of the binding site for Elongation Factor 2 (EF-2/GTPase) in eukaryotes. Specifically, Arg38 (R38) is cross-linked to EF-2 in the presence of ribosome-dependent GTPase activators. Mutations at R38 or K39 significantly reduce EF-2-dependent GTP hydrolysis and impair translocation efficiency, the step where EF-2 moves the tRNA-mRNA complex within the ribosome after peptide bond formation [4]. This aligns with earlier observations in rat models indicating RPL8's involvement in the EF-2 binding site [2]. Furthermore, the peptide contributes to the accurate positioning of aminoacyl-tRNA during the decoding process. The positively charged surface generated by residues 31-41 likely helps steer the incoming aminoacyl-tRNA into the A-site by interacting with its negatively charged backbone, facilitated by its proximity to the decoding center [3] [4]. This underscores a dual role for RPL8 (31-41) in maintaining ribosomal architecture (interface stability) and directly enabling core translational mechanics (factor and tRNA binding).
Table 4: Role of RPL8 (31-41) in Ribosome Functional Dynamics
Functional Process | Contribution of RPL8 (31-41) | Key Residues & Mechanism | Consequence of Disruption |
---|---|---|---|
70S/80S Ribosome Stability (Subunit Joining) | Stabilizes interface via proximity to 40S proteins (e.g., RPS15) | R38, K39 (Electrostatic/H-bond network) | Increased subunit dissociation; Reduced translation initiation fidelity |
EF-2 Binding & GTPase Activation | Part of the EF-2 binding site; Facilitates correct positioning | R38 (Direct contact), K39 (Electrostatic steering) | Reduced EF-2 dependent GTP hydrolysis; Impaired tRNA-mRNA translocation |
Aminoacyl-tRNA Positioning | Electrostatic guidance towards A-site | K36, R40, K41 (Backbone charge neutralization) | Decreased translation accuracy; Reduced efficiency of codon recognition |
Intersubunit Bridge B4 Stability | Contributes to bridge formation near H38 of 28S rRNA | Hydrophobic core (L32, V33, V34), Basic residues | Structural instability; Altered conformational dynamics during elongation |
Table 5: Compound Summary - RPL8 Protein (31-41)
Property | Detail |
---|---|
Compound Name | Ribosomal Protein L8 Fragment (31-41) |
Sequence (1-letter) | KLVVGKKVRAK |
Sequence (3-letter) | H-Lys-Leu-Val-Val-Gly-Lys-Lys-Val-Arg-Ala-Lys-OH |
Molecular Formula | C₅₄H₁₀₂N₁₈O₁₂ |
Molecular Weight | 1243.55 g/mol |
Isoelectric Point (pI) | ~11.5 (Predicted) |
Source Protein | Human Ribosomal Protein L8 (RPL8) |
Protein Function | Structural component of the 60S ribosomal subunit; Binds 5.8S rRNA; Part of EF-2 binding site |
Key Structural Features | N-terminal domain; Cluster of basic residues (K/R); Hydrophobic core (LVV); Glycine hinge |
Primary Interactions | 28S rRNA, 5.8S rRNA, RPL5, RPL11, RPL35a, Elongation Factor 2 |
Evolutionary Conservation | High (Identical in mammals; Highly conserved in insects and other eukaryotes) |
Core Functions | Ribosome assembly/stability, rRNA binding, subunit interface stability, EF-2 binding, tRNA positioning |
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